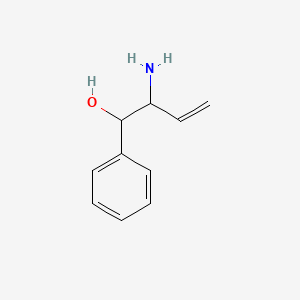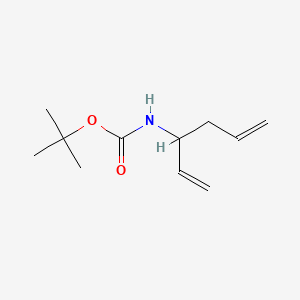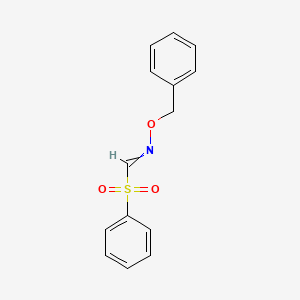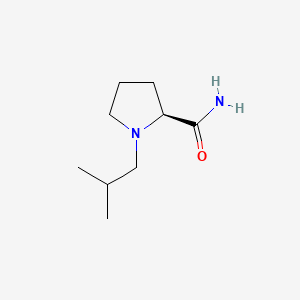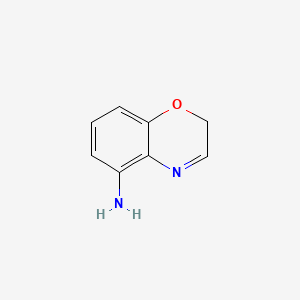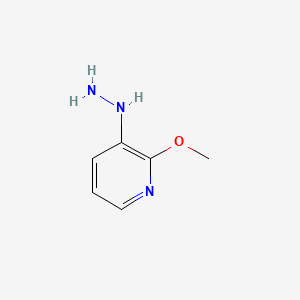
3-Hydrazinyl-2-methoxypyridine
Vue d'ensemble
Description
3-Hydrazinyl-2-methoxypyridine: is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, featuring a hydrazine group at the third position and a methoxy group at the second position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-2-methoxypyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For example, 2-chloro-3-methoxypyridine can be reacted with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like ethanol, dioxane, and acetonitrile are commonly used, and the reactions are carried out at temperatures ranging from 0 to 150°C .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydrazinyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions with electrophiles like alkyl halides or acyl chlorides are common.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Hydrazinyl-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydrazinyl-2-methoxypyridine involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to interfere with biological pathways, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
- 2-Hydrazinyl-3-methoxypyridine
- 4-Hydrazinyl-2-methoxypyridine
- 2-Hydrazinyl-4-methoxypyridine
Comparison: 3-Hydrazinyl-2-methoxypyridine is unique due to the specific positioning of the hydrazine and methoxy groups on the pyridine ring. This positioning can influence the compound’s reactivity and biological activity. For example, 2-Hydrazinyl-3-methoxypyridine has the hydrazine group at the second position and the methoxy group at the third position, which may result in different chemical and biological properties compared to this compound .
Propriétés
IUPAC Name |
(2-methoxypyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-5(9-7)3-2-4-8-6/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKUVZCSBKHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
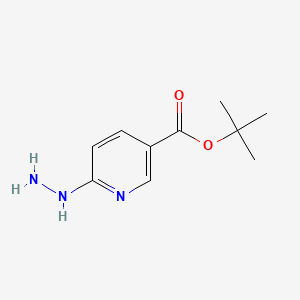
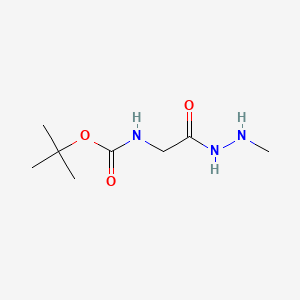
![5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B573381.png)


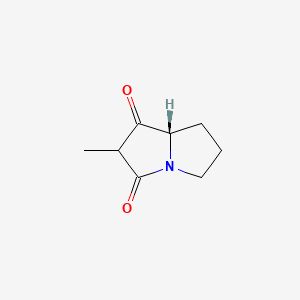
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)
